2-(3-Fluorophenoxy)phenylboronic acid
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Overview
Description
2-(3-Fluorophenoxy)phenylboronic acid: is an organoboron compound with the molecular formula C12H10BFO3 . It is a derivative of phenylboronic acid, where the phenyl group is substituted with a 3-fluorophenoxy group. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenoxy)phenylboronic acid typically involves the reaction of 3-fluorophenol with phenylboronic acid under specific conditions. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide (such as 3-fluorophenyl bromide) with phenylboronic acid in the presence of a palladium catalyst and a base, often in an aqueous or alcoholic solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenoxy)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it couples with aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Under certain conditions, the boronic acid group can be reduced to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
Chemistry: 2-(3-Fluorophenoxy)phenylboronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. These biaryl compounds are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting carbohydrates and other biomolecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The primary mechanism of action of 2-(3-Fluorophenoxy)phenylboronic acid involves its role in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This process forms a new carbon-carbon bond, resulting in the formation of biaryl compounds .
Comparison with Similar Compounds
- 2-Fluorophenylboronic acid
- 3-Fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- Phenylboronic acid
Comparison: 2-(3-Fluorophenoxy)phenylboronic acid is unique due to the presence of both a fluorophenoxy group and a boronic acid group. This combination provides distinct reactivity and selectivity in chemical reactions compared to other boronic acids. For example, the fluorine atom can influence the electronic properties of the molecule, enhancing its reactivity in certain coupling reactions .
Properties
IUPAC Name |
[2-(3-fluorophenoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVIOTHEMHPDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC2=CC(=CC=C2)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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